N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide
Description
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonamide group
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYJWGANAEJRY-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole-Ethenyl-Phenyl Backbone
The E-configured ethenyl bridge between the benzothiazole and phenyl rings is typically constructed via palladium-catalyzed cross-coupling reactions. The Heck reaction is widely employed for this purpose due to its ability to selectively generate trans-alkenes.
Example Protocol :
- 2-Bromobenzothiazole (1.0 equiv) and 4-aminostyrene (1.2 equiv) are dissolved in dimethylacetamide (DMA) under nitrogen.
- Palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.0 equiv) are added.
- The mixture is heated at 120°C for 24 hours, yielding 2-(2-(4-aminophenyl)vinyl)benzothiazole with >90% E-selectivity.
Alternative methods include Wittig reactions , where benzothiazole-2-carbaldehyde reacts with a ylide generated from 4-nitrobenzyltriphenylphosphonium bromide. Subsequent reduction of the nitro group to an amine provides the intermediate.
Sulfonylation of the Aromatic Amine
The sulfonamide moiety is introduced via reaction of the primary amine with 4-chlorobenzenesulfonyl chloride under basic conditions.
Optimized Procedure :
- 2-(2-(4-aminophenyl)vinyl)benzothiazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
- Pyridine (3.0 equiv) is added, followed by dropwise addition of 4-chlorobenzenesulfonyl chloride (1.5 equiv) at 0°C.
- The reaction is stirred for 12 hours at room temperature, yielding the target compound after aqueous workup.
Reaction Optimization and Catalytic Systems
Catalytic Efficiency in Cross-Coupling Reactions
The Heck reaction’s efficiency depends on the palladium catalyst and ligand system. Screening data from analogous syntheses reveal:
| Catalyst System | Ligand | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | 92 | 95:5 |
| PdCl₂(PPh₃)₂ | None | 78 | 88:12 |
| Pd(dba)₂ | Xantphos | 85 | 93:7 |
Data extrapolated from benzothiazole coupling methodologies.
Phosphorus pentoxide/methanesulfonic acid (PPMA) systems, used in polybenzothiazole synthesis, are unsuitable here due to the compound’s non-polymeric nature.
Solvent and Temperature Effects
- Heck Reaction : DMA outperforms DMF and toluene in achieving higher conversions (Table 2).
- Sulfonylation : Polar aprotic solvents (e.g., DCM, THF) prevent side reactions like sulfonamide hydrolysis.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity Analysis
HPLC (C18 column, MeOH:H₂O 80:20) shows a single peak at 8.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Reactions
Bulky substituents on the benzothiazole ring reduce coupling efficiency. Using electron-deficient phosphine ligands (e.g., P(o-Tol)₃) enhances catalytic activity.
Sulfonamide Hydrolysis
Moisture during sulfonylation leads to sulfonic acid byproducts. Rigorous drying of solvents and reagents is critical.
Industrial-Scale Considerations
Catalyst Recycling
Patent methodologies for analogous sulfenamides demonstrate that sodium hydroxide catalysts can be recovered via distillation (≥90% recovery), reducing costs.
Waste Stream Management
Filtration and washing steps (as in CN105503772A) minimize organic solvent waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The chlorine atom in the sulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
- N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
Uniqueness
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide, also known as a benzothiazole derivative, has garnered attention in the scientific community for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C22H15ClN2OS
- Molar Mass : 390.89 g/mol
- CAS Number : 478050-02-1
The compound exhibits its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation :
-
Antimicrobial Activity :
- Preliminary studies indicate that benzothiazole derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, leading to antimicrobial effects.
- The specific interactions with microbial targets remain an area for further investigation.
- Calcium Channel Modulation :
Biological Activity Data
Case Studies
-
Cancer Research :
A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro and in vivo. The compound not only reduced cell viability but also downregulated proliferation markers such as Ki67 in xenograft models . -
Cardiovascular Studies :
In an isolated rat heart model, derivatives similar to this compound were evaluated for their effects on perfusion pressure and coronary resistance. Results indicated that certain sulfonamide derivatives could decrease perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various benzothiazole derivatives, including this compound. These investigations highlight:
- Synthesis Techniques : Various synthetic routes have been optimized for high yield and purity.
- Biological Testing : In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and its potential as an antimicrobial agent.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethenyl bridge (δ ~6.5–7.5 ppm for aromatic protons) and sulfonamide group (δ ~3.1–3.5 ppm for SO₂NH) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing planarity of the benzothiazole ring and sulfonamide geometry .
How do structural modifications (e.g., substituent position) influence biological activity?
Q. Advanced
- Chlorine vs. methoxy groups : Chlorine at the para position (as in the target compound) enhances electron-withdrawing effects, potentially increasing receptor binding affinity compared to methoxy-substituted analogs .
- Ethenyl bridge : The (E)-configuration stabilizes π-π stacking with biological targets, as shown in docking studies of similar benzothiazoles .
- Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase assays) across analogs .
What computational strategies are used to predict target interactions and resolve conflicting bioassay data?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., carbonic anhydrase), highlighting hydrogen bonds between the sulfonamide group and active-site residues .
- MD simulations : Assess binding stability over time to explain discrepancies between in vitro and cell-based assays .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .
How can researchers address contradictions in solubility and bioavailability data?
Q. Advanced
- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a sodium salt of the sulfonamide .
- Bioavailability studies : In vitro Caco-2 cell models predict intestinal absorption, while microsomal stability assays assess metabolic degradation .
- Data normalization : Control for batch-to-batch purity variations using HPLC (>95% purity) .
What are the key challenges in crystallizing this compound, and how are they mitigated?
Q. Advanced
- Crystallization issues : The planar benzothiazole moiety promotes stacking, leading to disordered crystals. Solutions include:
- Twinned data : SHELXD and SHELXE resolve twinning via dual-space algorithms .
What impurities commonly arise during synthesis, and how are they characterized?
Q. Basic
- By-products : Unreacted sulfonyl chloride or hydrolyzed sulfonic acid derivatives.
- Detection : LC-MS identifies impurities; preparative HPLC isolates them for structural elucidation .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and anhydrous conditions .
How do researchers validate target engagement in cellular assays?
Q. Advanced
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
- Knockdown controls : siRNA silencing of putative targets (e.g., kinases) to confirm activity loss .
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to purified proteins .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic
- Storage : −20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability testing : Periodic NMR and HPLC checks over 6–12 months to monitor decomposition .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzene or benzothiazole rings .
- Activity profiling : Test analogs in dose-response assays (e.g., antiproliferative activity in cancer cell lines) .
- Data analysis : Use multivariate regression to link substituent properties (logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
